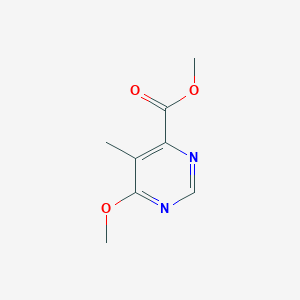
Methyl 6-methoxy-5-methyl-4-pyrimidinecarboxylate
Vue d'ensemble
Description
“Methyl 6-methoxy-5-methyl-4-pyrimidinecarboxylate” is a chemical compound. However, there is limited information available about this specific compound. It is related to the class of compounds known as pyrimidines, which have been studied for their antiviral, anticancer, antioxidant, and antimicrobial activity1.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis1. However, the specific synthesis process for “Methyl 6-methoxy-5-methyl-4-pyrimidinecarboxylate” is not readily available in the sources retrieved.Molecular Structure Analysis
The molecular structure of “Methyl 6-methoxy-5-methyl-4-pyrimidinecarboxylate” is not explicitly provided in the sources retrieved. However, related compounds have been characterized using techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis1.Chemical Reactions Analysis
The specific chemical reactions involving “Methyl 6-methoxy-5-methyl-4-pyrimidinecarboxylate” are not detailed in the sources retrieved. However, pyrimidine and its derivatives have been involved in various chemical reactions, as evidenced by the synthesis of novel triazole-pyrimidine-based compounds1.Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 6-methoxy-5-methyl-4-pyrimidinecarboxylate” are not explicitly mentioned in the sources retrieved. However, a related compound, ethyl 4-(4-methoxyphenyl)-6-methyl-2-(4-(prop-2-yn-1-yl)piperazin-1-yl)pyrimidine-5-carboxylate, is described as a pale yellow solid with a melting point of 110–112°C1.Safety And Hazards
The safety and hazards associated with “Methyl 6-methoxy-5-methyl-4-pyrimidinecarboxylate” are not detailed in the sources retrieved. It’s always important to handle chemical compounds with appropriate safety measures.
Orientations Futures
The future directions for the study of “Methyl 6-methoxy-5-methyl-4-pyrimidinecarboxylate” are not specified in the sources retrieved. However, the study of pyrimidine and its derivatives for their potential neuroprotective and anti-inflammatory properties suggests promising future directions1.
Propriétés
IUPAC Name |
methyl 6-methoxy-5-methylpyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-5-6(8(11)13-3)9-4-10-7(5)12-2/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKYOMASQLXPBAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-methoxy-5-methylpyrimidine-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



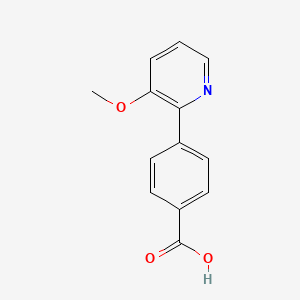

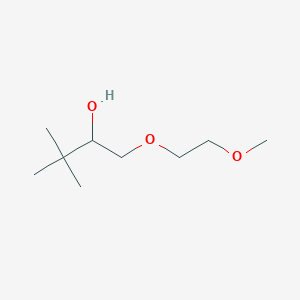
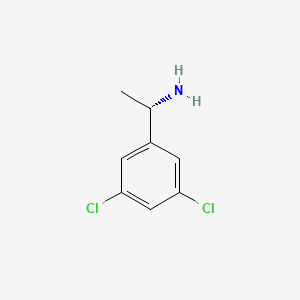
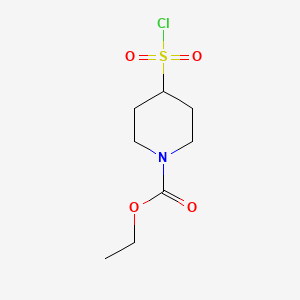
![2-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-amine hydrochloride](/img/structure/B1465150.png)
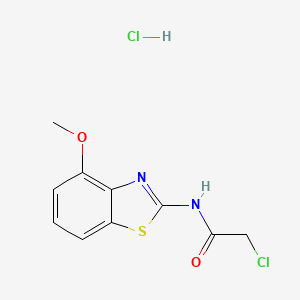
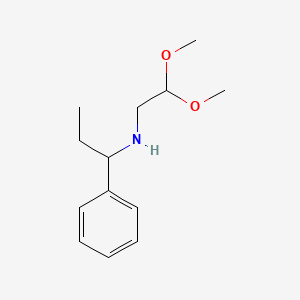
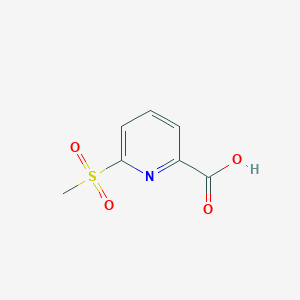
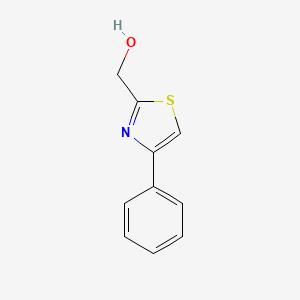
![cis-3-[2-Oxo-2-(4-nitrophenyl)ethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1465156.png)
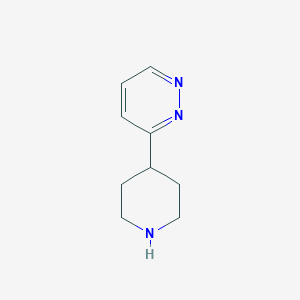
![2-[4-(Aminomethyl)-3-chlorophenyl]-2-propanol](/img/structure/B1465161.png)
